molecular formula C14H18N4O4S B2807212 N-((5-cyclopropylpyridin-3-yl)methyl)-3-(methylsulfonyl)-2-oxoimidazolidine-1-carboxamide CAS No. 2034539-68-7

N-((5-cyclopropylpyridin-3-yl)methyl)-3-(methylsulfonyl)-2-oxoimidazolidine-1-carboxamide

Cat. No.: B2807212
CAS No.: 2034539-68-7
M. Wt: 338.38
InChI Key: KVLYTBMXNNCXPH-UHFFFAOYSA-N
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Description

N-((5-cyclopropylpyridin-3-yl)methyl)-3-(methylsulfonyl)-2-oxoimidazolidine-1-carboxamide is a complex organic compound featuring a cyclopropyl group attached to a pyridine ring, a methylsulfonyl group, and an oxoimidazolidine carboxamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((5-cyclopropylpyridin-3-yl)methyl)-3-(methylsulfonyl)-2-oxoimidazolidine-1-carboxamide typically involves multiple steps, including the formation of the cyclopropylpyridine intermediate, followed by the introduction of the methylsulfonyl group and the oxoimidazolidine carboxamide moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods aim to optimize yield and purity while minimizing production costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-((5-cyclopropylpyridin-3-yl)methyl)-3-(methylsulfonyl)-2-oxoimidazolidine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are tailored to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce reduced derivatives of the compound.

Scientific Research Applications

N-((5-cyclopropylpyridin-3-yl)methyl)-3-(methylsulfonyl)-2-oxoimidazolidine-1-carboxamide has diverse applications in scientific research, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-((5-cyclopropylpyridin-3-yl)methyl)-3-(methylsulfonyl)-2-oxoimidazolidine-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to understand its full mechanism of action.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other cyclopropylpyridine derivatives and oxoimidazolidine carboxamides. These compounds share structural similarities but may differ in their functional groups and overall properties.

Uniqueness

N-((5-cyclopropylpyridin-3-yl)methyl)-3-(methylsulfonyl)-2-oxoimidazolidine-1-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its cyclopropyl group, in particular, contributes to its rigidity and potential biological activity.

Properties

IUPAC Name

N-[(5-cyclopropylpyridin-3-yl)methyl]-3-methylsulfonyl-2-oxoimidazolidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N4O4S/c1-23(21,22)18-5-4-17(14(18)20)13(19)16-8-10-6-12(9-15-7-10)11-2-3-11/h6-7,9,11H,2-5,8H2,1H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVLYTBMXNNCXPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCN(C1=O)C(=O)NCC2=CC(=CN=C2)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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